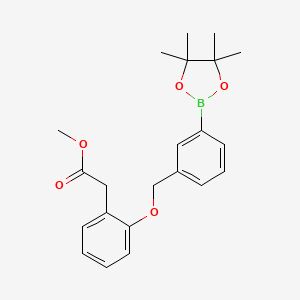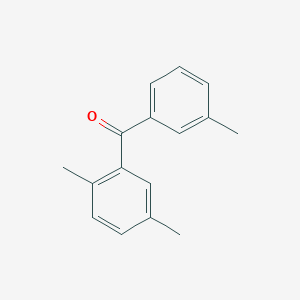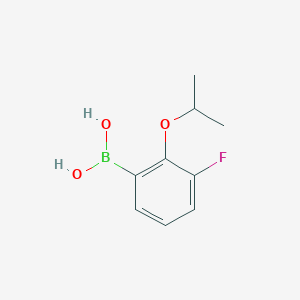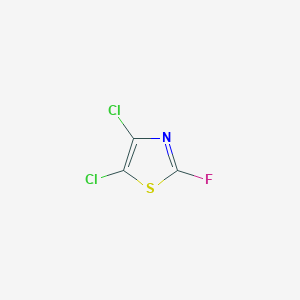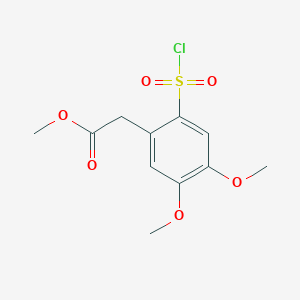
1,4-Bis(fluoren-9-yl)-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(fluoren-9-yl)-butane (1,4-BFB) is a synthetic organic compound derived from fluorene, a hydrocarbon with two fused benzene rings. It is a colorless, crystalline solid with a molecular weight of 246.3 g/mol and a melting point of approximately 39 °C. 1,4-BFB is a useful organic building block for the synthesis of a variety of organic compounds, ranging from pharmaceuticals to polymers. It is also widely used in the field of scientific research for its unique properties and applications.
Mécanisme D'action
1,4-Bis(fluoren-9-yl)-butane is a synthetic organic compound, and its mechanism of action is not well understood. However, it is known that this compound can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. It is also known that this compound can be used as a building block for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that this compound can undergo a variety of chemical reactions, including polymerization, cyclization, and oxidation. In addition, this compound is known to have a low toxicity and is not considered to be a health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,4-Bis(fluoren-9-yl)-butane in laboratory experiments include its low cost, availability, and low toxicity. It is also a versatile compound that can be used in a variety of reactions and can be used as a building block for the synthesis of a variety of organic compounds. The main limitation of using this compound in laboratory experiments is its relatively low reactivity.
Orientations Futures
1,4-Bis(fluoren-9-yl)-butane has many potential future applications in scientific research. It can be used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate), for the production of nanomaterials and nanocomposites. In addition, this compound can be used in the synthesis of pharmaceuticals, such as anti-cancer agents, and in the synthesis of organic compounds for use in drug delivery systems. Finally, this compound can be used in the synthesis of organic compounds for use in bio-sensing applications.
Méthodes De Synthèse
1,4-Bis(fluoren-9-yl)-butane can be synthesized in two ways: the direct synthesis and the indirect synthesis. In the direct synthesis, this compound is synthesized using a Friedel-Crafts reaction between fluorene and butyl bromide. The reaction is carried out in the presence of anhydrous aluminum chloride and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 60-70 °C and the product is isolated by distillation. In the indirect synthesis, this compound is synthesized using a Wittig reaction between fluorene and a phosphonium salt. The reaction is carried out in the presence of a base, such as sodium hydride, and a suitable solvent, such as dichloromethane. The reaction is carried out at a temperature of 0-5 °C and the product is isolated by distillation.
Applications De Recherche Scientifique
1,4-Bis(fluoren-9-yl)-butane is widely used in scientific research for its unique properties and applications. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, polymers, and other materials. It is also used in the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate). In addition, this compound is used in the synthesis of polymers for the production of nanomaterials and nanocomposites.
Propriétés
IUPAC Name |
9-[4-(9H-fluoren-9-yl)butyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26/c1-5-15-25-21(11-1)22-12-2-6-16-26(22)29(25)19-9-10-20-30-27-17-7-3-13-23(27)24-14-4-8-18-28(24)30/h1-8,11-18,29-30H,9-10,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHDHNPKCVMUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCCCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

